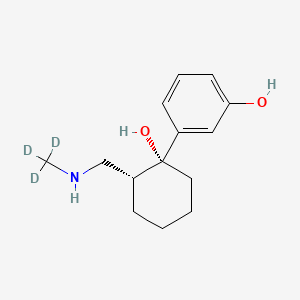
rac N,O-Didesmethyl Tramadol-d3
説明
“rac N,O-Didesmethyl Tramadol-d3” is a deuterium labeled compound . It is a derivative of Tramadol, which is a widely used analgesic for treating moderate to severe pain . The compound has a molecular weight of 238.34 and a molecular formula of C14H18D3NO2 .
Synthesis Analysis
Tramadol is metabolized to two minor secondary metabolites, namely, N,N-didesmethyl-tramadol (metabolite M3) and N,O-didesmethyl-tramadol (metabolite M5). Multiple CYP enzymes are involved in the metabolism of tramadol to both M1 and M2 .科学的研究の応用
Introduction to Tramadol and Its Derivatives
Tramadol is a synthetic, centrally acting analgesic with unique pharmacological characteristics, including weak opioid receptor agonism and inhibition of monoamine neurotransmitter reuptake. This dual mechanism contributes to its efficacy in various pain management scenarios without significant respiratory or cardiovascular side effects at recommended doses. The two enantiomers of racemic tramadol enhance analgesic efficacy and improve tolerability, making it a valuable agent in perioperative pain management and other pain-related conditions (Scott & Perry, 2000).
Clinical Applications Beyond Pain Management
Tramadol's unique action profile, affecting opioid receptors as well as serotonin and norepinephrine reuptake, has led to its use in various clinical settings beyond traditional pain management. This includes treatment for conditions such as fibromyalgia and neuropathic pain, where its atypical opioid characteristics and monoaminergic activity offer therapeutic benefits (Maclean & Schwartz, 2015). Additionally, tramadol's efficacy in managing osteoarthritis pain and its application in extended-release formulations for chronic pain highlight its versatility and importance in modern pharmacotherapy (Mongin, 2007).
Metabolic Insights and Toxicological Considerations
Understanding tramadol's metabolism and toxicological profile is essential for optimizing its therapeutic use and minimizing risks. The drug is primarily metabolized to active and inactive metabolites, with implications for its efficacy, safety, and potential for interactions. Notably, tramadol's metabolites and their pharmacokinetic behavior offer insights into its analgesic potency and risk profile, contributing to personalized pain management strategies (Barbosa et al., 2016).
作用機序
- The primary target of rac N,O-Didesmethyl Tramadol-d3 is the μ-opioid receptor (mu receptor). It selectively activates this receptor in the central nervous system (CNS) .
- Additionally, it inhibits the reuptake of serotonin (5-HT) , enhancing its analgesic effects by blocking nociceptive impulses at the spinal level .
- This compound undergoes hepatic phase I O-demethylation by CYP2D6 to form the active metabolite O-desmethyl tramadol (M1) .
- M1 contributes significantly to the analgesic activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
rac N,O-Didesmethyl Tramadol-d3: plays a significant role in biochemical reactions, particularly in the context of tramadol metabolism. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP2D6, CYP2B6, and CYP3A4 . These enzymes are responsible for the O- and N-demethylation of tramadol, leading to the formation of its primary metabolites. The interactions between this compound and these enzymes are crucial for understanding the metabolic pathways and the pharmacokinetics of tramadol.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of natural killer (NK) cells, maintaining their activity in comparison to other analgesics . This modulation of immune cell function highlights the potential therapeutic implications of this compound in immune response regulation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as cytochrome P450 isoforms, which are involved in the metabolism of tramadol . The inhibition or activation of these enzymes leads to changes in gene expression and metabolic flux, thereby influencing the overall pharmacokinetics and pharmacodynamics of tramadol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . The degradation of the compound over extended periods can lead to variations in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties similar to tramadol, while higher doses can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s impact on various physiological systems, such as the central nervous system and cardiovascular system, is dose-dependent.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes O- and N-demethylation, leading to the formation of its primary metabolites. These metabolic reactions are essential for understanding the pharmacokinetics of tramadol and its derivatives. The interactions with specific enzymes and cofactors influence the overall metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . The distribution patterns are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications. Additionally, the transport mechanisms influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of This compound is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization is essential for elucidating the molecular mechanisms underlying the compound’s effects and its potential therapeutic applications.
特性
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-NTYUZJTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678675 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261398-22-4 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




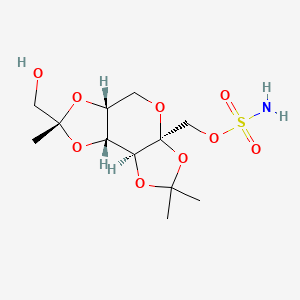

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)
![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)

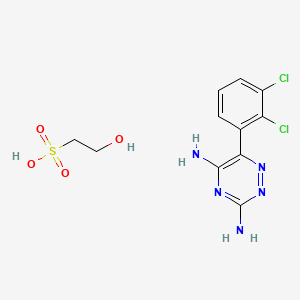
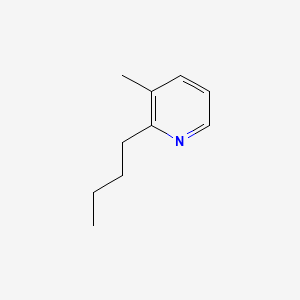
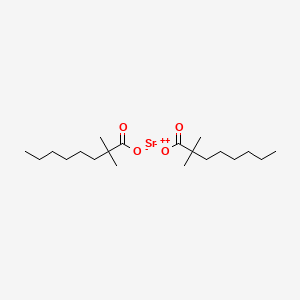

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)